molecular formula C35H43N7O5 B601659 Dabigatran Impurity E CAS No. 1610758-21-8

Dabigatran Impurity E

Cat. No.: B601659
CAS No.: 1610758-21-8
M. Wt: 641.76
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran Impurity E is a byproduct formed during the synthesis of Dabigatran Etexilate, an anticoagulant drug. Dabigatran Etexilate is a prodrug that is converted into Dabigatran, a direct thrombin inhibitor, after oral administration. This impurity is significant in pharmaceutical analysis as it can affect the purity and efficacy of the final drug product .

Mechanism of Action

Target of Action

Dabigatran Impurity E is a known impurity of Dabigatran , which is a direct thrombin inhibitor . Thrombin is a plasma serine protease that plays a central role in coagulation and hemostasis . By inhibiting thrombin, Dabigatran prevents blood clot formation .

Mode of Action

Dabigatran, the active metabolite of this compound, is a potent, non-peptidic small molecule that specifically and reversibly inhibits both free and clot-bound thrombin by binding to the active site of the thrombin molecule . This interaction prevents thrombin from converting fibrinogen into fibrin, the main substance that forms clots .

Biochemical Pathways

The inhibition of thrombin by Dabigatran disrupts the coagulation cascade, preventing the formation of fibrin clots . This action affects both the intrinsic and extrinsic pathways of blood coagulation, ultimately preventing the formation of a stable fibrin clot .

Pharmacokinetics

Dabigatran has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran’s action is the prevention of blood clot formation . This makes it effective in reducing the risk of stroke and blood clots in people who have a medical condition called atrial fibrillation . It is also used to treat blood clots in the veins of legs (deep vein thrombosis) or lungs (pulmonary embolism) and to reduce the risk of them occurring again after initial treatment is completed .

Action Environment

The action of Dabigatran can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach, although it has been found to have no interactions with food . Renal function is a significant factor in the clearance of Dabigatran, with impaired renal function leading to increased plasma concentrations of the drug . Therefore, the patient’s renal function and dietary habits can influence the efficacy and stability of Dabigatran’s action.

Biochemical Analysis

Biochemical Properties

Dabigatran Impurity E, like Dabigatran, is likely to interact with various biomolecules in the body. Dabigatran itself is known to be a potent, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade

Cellular Effects

Dabigatran has been shown to inhibit thrombin-induced platelet aggregation . It is possible that this compound may have similar effects on cells, influencing cell function and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Dabigatran, the parent compound, works by binding to the active site of the thrombin molecule, thereby inhibiting both free and clot-bound thrombin . If this compound shares a similar structure to Dabigatran, it may exert its effects through a similar mechanism, including potential binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on Dabigatran have shown that it may undergo degradation, leading to drug activity loss or the occurrence of adverse effects associated with degradation products . Similar temporal effects could potentially be observed with this compound.

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. Studies on Dabigatran have shown that it has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring

Metabolic Pathways

Dabigatran is not metabolized by cytochrome P450 isoenzymes, which suggests a low potential for drug-drug interactions . If this compound shares similar properties, it may also be involved in metabolic pathways that do not involve cytochrome P450 enzymes.

Transport and Distribution

Dabigatran is known to have a volume of distribution of 50–70 L in humans, with clearance predominantly occurring via renal excretion of unchanged drug . If this compound shares similar properties, it may also be transported and distributed in a similar manner.

Preparation Methods

The synthesis of Dabigatran Impurity E involves several steps, including the use of specific reagents and reaction conditions. One of the key intermediates in the synthesis is amidine, which is prepared using a Pinner reaction. This intermediate undergoes nucleophilic substitution with n-hexyl-4-nitrophenyl carbonate to form the Dabigatran base, which is then converted to its mesylate salt using methane sulfonic acid . The overall yield of this process is approximately 66% over three steps .

Chemical Reactions Analysis

Dabigatran Impurity E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Dabigatran Impurity E can be compared with other impurities formed during the synthesis of Dabigatran Etexilate, such as:

  • Dabigatran Impurity A
  • Dabigatran Impurity B
  • Dabigatran Impurity C
  • N-Nitroso Dabigatran Etexilate Impurity

Each of these impurities has unique chemical structures and properties, which can influence the overall quality of the drug product. This compound is unique in its formation process and the specific reactions it undergoes .

Properties

IUPAC Name

ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O5/c1-5-7-8-11-24(3)47-35(45)40-33(36)25-13-16-27(17-14-25)38-23-31-39-28-22-26(15-18-29(28)41(31)4)34(44)42(21-19-32(43)46-6-2)30-12-9-10-20-37-30/h9-10,12-18,20,22,24,38H,5-8,11,19,21,23H2,1-4H3,(H2,36,40,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKCTVSOSHEUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610758-21-8
Record name N-((2-(((4-(Imino((((1-methylhexyl)oxy)carbonyl)amino)methyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[2-[[[4-[Imino[[[(1-methylhexyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY9ACC38V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabigatran Impurity E
Reactant of Route 2
Reactant of Route 2
Dabigatran Impurity E
Reactant of Route 3
Dabigatran Impurity E
Reactant of Route 4
Reactant of Route 4
Dabigatran Impurity E
Reactant of Route 5
Reactant of Route 5
Dabigatran Impurity E
Reactant of Route 6
Reactant of Route 6
Dabigatran Impurity E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.